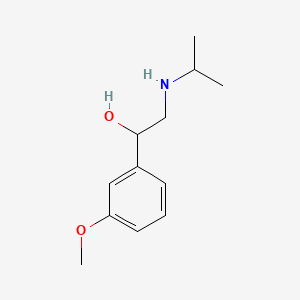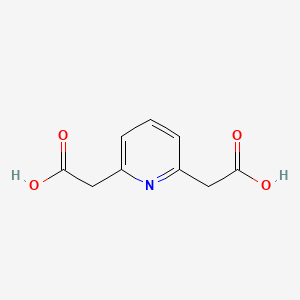
2,6-Pyridinediacetic acid
Descripción general
Descripción
2,6-Pyridinediacetic acid is an organosulfur compound that is produced by some bacteria . It functions as a low molecular weight compound that scavenges iron . Siderophores solubilize compounds by forming strong complexes . It is secreted by the soil bacteria Pseudomonas stutzeri and Pseudomonas putida .
Synthesis Analysis
PDTC can be synthesized in the laboratory by treating the diacid dichloride of pyridine-2,6-dicarboxylic with H2S in pyridine . This route produces the pyridinium salt of pyridinium-2,6-dicarbothioate . Treatment of this orange-colored salt with sulfuric acid gives colorless PDTC, which can then be extracted with dichloromethane .Molecular Structure Analysis
The co-crystal dipic phen-dione 4H2O has been synthesized and studied by X-ray crystallography . The structure is stabilized with hydrogen bonds between dipic, H2O, and phen-dione .Chemical Reactions Analysis
Four metal complexes of 2,6-pyridinedicarboxylic acid (PDC): AgPDC, CdPDC, CuPDC, and ZnPDC were integrated with polypyrrole (PPY) to create four new composites: PPY-AgPDC, PPY-CdPDC, PPY-CuPDC, and PPY-ZnPDC for studying their electrochemical performance as potential hybrid electrodes .Physical And Chemical Properties Analysis
The chemical formula of 2,6-Pyridinediacetic acid is C7H5O2S2 . It has a molar mass of 185.24 g·mol−1 . It appears as a white crystalline solid . It has a density of 1.415 g/cm3 . Its melting point ranges from 97 to 99 °C (207 to 210 °F; 370 to 372 K) . Its boiling point is 404.4 °C (759.9 °F; 677.5 K) . It is soluble in water up to 1000 g/L (5.02 mol/L) .Aplicaciones Científicas De Investigación
Complexation with Metal Ions
PDA forms complexes with metal ions such as aluminium(III) and iron(III), as evidenced by potentiometric titrations, UV–Vis, and NMR measurements. These complexes have potential applications in areas like coordination chemistry and materials science. For example, PDA forms stronger complexes with Al(III) and Fe(III) compared to its structural analogues, suggesting its unique binding capabilities (Bombi et al., 2009).
Luminescent Lanthanide Compounds
PDA derivatives have been used in the synthesis of luminescent lanthanide compounds. These compounds are particularly relevant in the field of biological sensing, as they exhibit unique luminescent properties which can be utilized in various bioassays (Halcrow, 2005).
Bioassays and Enzyme Detection
In bioassays, PDA and its derivatives act as sensitizers for enzyme-amplified lanthanide luminescence. This property is useful for the sensitive and selective detection of enzymes like esterases and xanthine oxidase. The use of PDA in these assays highlights its role in enhancing the sensitivity of biochemical measurements (Steinkamp & Karst, 2004).
DNA Electrochemical Sensors
PDA has been used in the development of DNA electrochemical sensors. In one application, PDA was combined with carbon nanotubes to create a film that enhances the effective surface area and electron-transfer ability of electrodes. This technology is instrumental in detecting specific DNA sequences, showing PDA's utility in genetic analysis and biotechnology (Yang et al., 2008).
Metabolic Engineering
In a different context, PDA is a product of metabolic engineering in bacteria like Escherichia coli. Genetically engineered E. coli can produce PDA from glucose, demonstrating its potential as a biobased chemical for industrial applications (Luo, Kim, & Lee, 2018).
Coordination Polymers
PDA is used in the synthesis of coordination polymers with metals like Pr(III) and Eu(III). These polymers have interesting structural and luminescent properties, which are valuable in material science and photonic applications (Yang et al., 2012).
Mecanismo De Acción
Safety and Hazards
2,6-Pyridinediacetic acid is acidic . Its flash point is 198.4 °C (389.1 °F; 471.5 K) . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-[6-(carboxymethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)4-6-2-1-3-7(10-6)5-9(13)14/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGNCDPGBKZYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




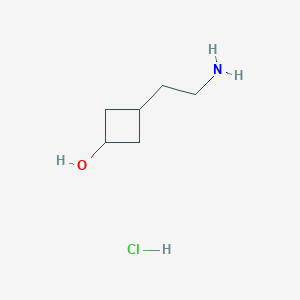

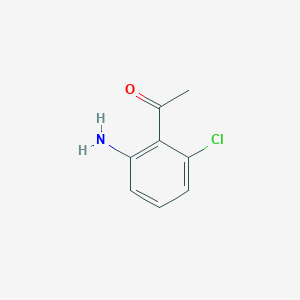
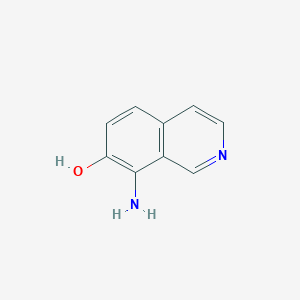
![(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3251364.png)
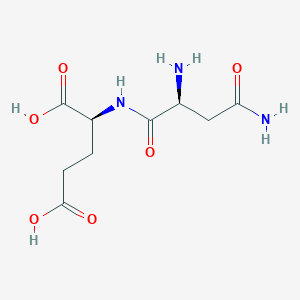


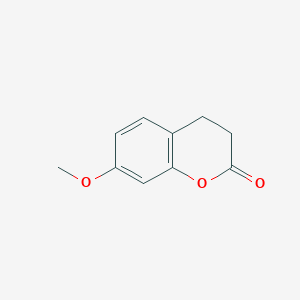
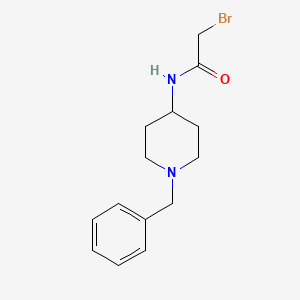

![3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251423.png)
